N-(1,3-benzodioxol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzodioxole moiety, a benzothiophene ring, and a carboxamide group, which collectively contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole and benzothiophene intermediates. The benzodioxole moiety can be synthesized through the alkylation of catechol with methylene chloride, followed by cyclization. The benzothiophene ring is often prepared via a Friedel-Crafts acylation reaction involving thiophene and an appropriate acyl chloride.
The final step involves the coupling of the benzodioxole and benzothiophene intermediates through an amide bond formation. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.
Substitution: The chloro group in the benzothiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound has been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. This is achieved through binding to the colchicine binding site on tubulin, thereby disrupting microtubule dynamics .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-chloro-1-benzothiophene-2-carboxamide
- N-(1,3-benzodioxol-5-yl)-3-bromo-1-benzothiophene-2-carboxamide
- N-(1,3-benzodioxol-5-yl)-3-iodo-1-benzothiophene-2-carboxamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide is unique due to the presence of the chloro group at the 3-position of the benzothiophene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3S/c17-14-10-3-1-2-4-13(10)22-15(14)16(19)18-9-5-6-11-12(7-9)21-8-20-11/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICDJGKGFNFYTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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